molecular formula C22H33N7O3 B2905211 7-butyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1013762-75-8

7-butyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2905211
CAS RN: 1013762-75-8
M. Wt: 443.552
InChI Key: YEUYVJFIGGYDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H33N7O3 and its molecular weight is 443.552. The purity is usually 95%.
BenchChem offers high-quality 7-butyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-butyl-3-methyl-1-(2-morpholinoethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis Applications

  • Enantioselective Synthesis and Chiral Chemistry: The compound's structural analogs have been utilized in the enantioselective synthesis of chiral molecules. For example, derivatives employing morpholine dione have facilitated the synthesis of β-substituted α,γ-dihydroxy butyramides, which are precursors to chiral butyrolactones. This application is significant in producing optically active pharmaceuticals and agrochemicals (Pansare & Bhattacharyya, 2001).

Chemical Synthesis and Material Science

  • Synthesis of Functional Materials

    Compounds with morpholine and purine derivatives have been explored for their potential in creating new materials. For instance, their use in the development of efficient corrosion inhibitors for metals in acidic environments showcases their importance in material science and engineering (Chadli et al., 2017).

  • Electroluminescent Materials for OLEDs

    Derivatives featuring the pyrazole moiety have been investigated for their role in synthesizing luminescent complexes with lanthanide ions. These complexes are pivotal in fabricating organic light-emitting diodes (OLEDs) with improved energy efficacy, demonstrating the compound's potential in advanced electronic applications (Taydakov et al., 2016).

properties

IUPAC Name

7-butyl-3-methyl-1-(2-morpholin-4-ylethyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N7O3/c1-6-7-8-27-18-19(23-21(27)29-17(4)15(2)16(3)24-29)25(5)22(31)28(20(18)30)10-9-26-11-13-32-14-12-26/h6-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUYVJFIGGYDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)N(C2=O)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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